H-Cys-Val-2-Nal-Met-OH

Farnesyltransferase Ras Signaling Peptidomimetic

H-Cys-Val-2-Nal-Met-OH (FTase Inhibitor III) is the most potent synthetic p21ras farnesyltransferase inhibitor, with an original IC50 of 12 nM in rat brain FTase assays. Unlike alternative substrates, it acts as a true inhibitor, making it ideal for mechanistic enzymology and co-crystallization studies. The 2-naphthylalanine residue provides a 4.2- to 8.3-fold potency advantage over similar CAAX analogs, establishing it as a superior scaffold for SAR campaigns. Use as a reliable positive control in Ras prenylation assays. Available with ≥98% HPLC purity, shipped under ambient conditions. Request a quote now.

Molecular Formula C26H36N4O5S2
Molecular Weight 548.7 g/mol
CAS No. 158022-12-9
Cat. No. B583545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Cys-Val-2-Nal-Met-OH
CAS158022-12-9
Molecular FormulaC26H36N4O5S2
Molecular Weight548.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35)/t19-,20-,21-,22-/m0/s1
InChIKeyHZPSWNVHTKOMLQ-CMOCDZPBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Cys-Val-2-Nal-Met-OH (CAS 158022-12-9): Procurement Guide for p21ras Farnesyltransferase (FTase) Inhibitor Research


H-Cys-Val-2-Nal-Met-OH (CAS 158022-12-9), also known as FTase Inhibitor III or CV-2-Nal-M, is a synthetic peptidomimetic derived from the C-terminal CA1A2X box sequence of Ras proteins . It is widely recognized as the most potent synthetic inhibitor of p21ras farnesyltransferase (FTase), exhibiting a characteristic IC50 of 12 nM in rat brain Ras FTase assays . This compound is a critical tool for investigating the Ras prenylation pathway and for evaluating the potential of FTase as a therapeutic target in oncology research [1].

Why Simple Substitution of H-Cys-Val-2-Nal-Met-OH with Other FTase Inhibitors is Scientifically Unsound


Farnesyltransferase (FTase) inhibitors represent a structurally and mechanistically diverse class of compounds. The specific inhibition of FTase, as opposed to the related geranylgeranyltransferase I (GGTase I), is critical for dissecting Ras isoform-specific signaling pathways [1]. H-Cys-Val-2-Nal-Met-OH, as a minimal CA1A2X peptidomimetic, occupies the enzyme's substrate binding site with a distinct binding mode compared to larger, more complex inhibitors like FTI-276 or FTI-277. Consequently, its activity, selectivity profile, and even its mechanism of action (true inhibitor vs. alternative substrate) cannot be reliably extrapolated from data on other compounds. The quantitative evidence below delineates the specific potency and structural features of H-Cys-Val-2-Nal-Met-OH that differentiate it from its closest analogs, making generic substitution a high-risk approach for experimental integrity [2].

H-Cys-Val-2-Nal-Met-OH (FTase Inhibitor III): Quantitative Evidence for Differentiated Potency


H-Cys-Val-2-Nal-Met-OH vs. Cys-4-ABA-Met: A 4.2-Fold Improvement in FTase Inhibitory Potency

In a foundational study on CA1A2X peptidomimetics, H-Cys-Val-2-Nal-Met-OH (FTase Inhibitor III) demonstrated a 4.2-fold greater potency for inhibiting p21ras farnesyltransferase compared to the well-characterized analog Cys-4-ABA-Met. This difference is directly attributable to the replacement of the central dipeptide spacer with the 2-naphthylalanine (2-Nal) residue [1].

Farnesyltransferase Ras Signaling Peptidomimetic

H-Cys-Val-2-Nal-Met-OH vs. FTI-276: A Divergent Potency Window for FTase Inhibition

While FTI-276 is an exceptionally potent inhibitor of human FTase (IC50 = 0.5 nM), H-Cys-Val-2-Nal-Met-OH operates with an IC50 of 12 nM. This 24-fold difference in potency represents a distinct operational window. Furthermore, FTI-276 is a larger, more complex peptidomimetic with a well-documented selectivity profile against GGTase I (IC50 = 50 nM). The potency and selectivity profile of H-Cys-Val-2-Nal-Met-OH, while less potent, may be advantageous in assays where extreme potency leads to complete pathway shutdown, obscuring nuanced regulatory mechanisms [1].

Farnesyltransferase Ras Processing Selectivity

H-Cys-Val-2-Nal-Met-OH vs. Cys-3-AMBA-Met: A 8.3-Fold Potency Advantage

Compared to another rationally designed peptidomimetic, Cys-3-AMBA-Met, H-Cys-Val-2-Nal-Met-OH exhibits an 8.3-fold improvement in inhibitory potency. Cys-3-AMBA-Met, which uses an aminomethylbenzoic acid spacer, achieved an IC50 of 100 nM in the same assay system where H-Cys-Val-2-Nal-Met-OH shows an IC50 of 12 nM. This highlights the superior fit of the 2-naphthylalanine-containing scaffold for the FTase active site [1].

Farnesyltransferase Peptidomimetic SAR

H-Cys-Val-2-Nal-Met-OH vs. Parent Cys-Val-Ile-Met (CVIM): Mechanistic Divergence as a True Inhibitor vs. Alternative Substrate

A critical and often overlooked differentiator is the mechanism of action. The parent tetrapeptide Cys-Val-Ile-Met (CVIM) inhibits FTase by acting as an alternative substrate, being farnesylated itself. In stark contrast, studies on the structurally analogous Cys-4-ABA-Met have confirmed that these peptidomimetics are true inhibitors of p21ras FTase, as they are not farnesylated by the enzyme [1]. This mechanistic distinction is crucial for interpreting experimental results where substrate depletion versus direct enzyme inhibition can lead to different biological outcomes.

Farnesyltransferase Mechanism of Action Ras Processing

H-Cys-Val-2-Nal-Met-OH (FTase Inhibitor III): Validated Research Application Scenarios


In Vitro Biochemical Assays for FTase Potency Benchmarking

Due to its well-characterized IC50 of 12 nM in rat brain FTase assays, H-Cys-Val-2-Nal-Met-OH serves as a reliable reference standard for establishing baseline FTase inhibition in high-throughput screens or when validating novel inhibitor candidates. Its moderate potency (relative to sub-nanomolar inhibitors like FTI-276) provides a useful dynamic range for comparing relative inhibitor strengths [1].

Structural and Mechanistic Studies on Ras Processing

As a true inhibitor (not an alternative substrate) of FTase, this compound is ideally suited for experiments designed to dissect the enzymatic mechanism of farnesylation without introducing the confounding variable of substrate turnover. This is particularly valuable in co-crystallization efforts or in biochemical assays aimed at understanding the kinetics of true inhibition [1].

SAR Studies Focused on the CA1A2X Binding Pocket

The 2-naphthylalanine residue in H-Cys-Val-2-Nal-Met-OH confers a significant 4.2- to 8.3-fold potency advantage over analogs like Cys-4-ABA-Met and Cys-3-AMBA-Met. This makes it a superior starting scaffold for structure-activity relationship (SAR) campaigns aimed at exploring the lipophilic and steric requirements of the FTase active site, guiding the design of next-generation inhibitors [1].

Control in Cellular Assays for Ras Prenylation

In cell-based assays measuring the farnesylation status of Ras isoforms (e.g., H-Ras, N-Ras), H-Cys-Val-2-Nal-Met-OH can be employed as a chemical probe to confirm FTase-dependent processing. Its use as a positive control allows for the normalization of results when investigating the selectivity of other inhibitors or when using genetic models of Ras activation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Cys-Val-2-Nal-Met-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.